4-Hydroxyglibenclamide

Description

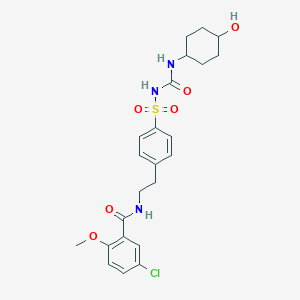

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for producing and isolating 4-Hydroxyglibenclamide, a primary active metabolite of the antidiabetic drug Glibenclamide (also known as Glyburide). Due to its nature as a metabolic product, this document focuses on the biotransformation approach for synthesis and High-Performance Liquid Chromatography (HPLC) for purification.

Introduction: 4-Hydroxyglibenclamide

4-Hydroxyglibenclamide is a significant metabolite of Glibenclamide, formed predominantly in the liver.[1][2] The conversion is mediated by the cytochrome P450 enzyme system, specifically isoforms CYP2C9 and, to a lesser extent, CYP3A4.[1][3][4] This metabolite is pharmacologically active and contributes to the overall therapeutic and hypoglycemic effects of the parent drug.[2][5] The most studied stereoisomer is 4-trans-hydroxyglibenclamide.[1][5][6] Accurate synthesis and purification of this compound are crucial for its use as an analytical standard in pharmacokinetic studies, drug metabolism research, and toxicological assessments.

Physicochemical and Analytical Data

The following tables summarize key quantitative data for 4-trans-Hydroxyglibenclamide, compiled from various analytical sources.

Table 1: Physicochemical Properties of 4-trans-Hydroxyglibenclamide

| Property | Value | Reference(s) |

| CAS Number | 23155-00-2 | [1][3] |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1][3] |

| Molecular Weight | 510.00 g/mol | [1][3] |

| Appearance | White to Off-White Crystalline Solid | [7] |

| Melting Point | 180-184°C | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |

| Storage | -20°C, Hygroscopic, Under Inert Atmosphere | [7][8] |

Table 2: Biological Activity

| Target | Action | IC₅₀ Value | Reference(s) |

| SUR1/Kir6.2 (High Affinity) | Inhibition of Glibenclamide Binding | 0.95 nM | [1][3] |

| SUR1/Kir6.2 (Low Affinity) | Inhibition of Glibenclamide Binding | 100 nM | [1][3] |

Table 3: Example Analytical HPLC Parameters for Glibenclamide & Metabolites

| Parameter | Condition 1 | Condition 2 | Reference(s) |

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | [6][9] |

| Column | C18 | C8 | [6][9] |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (3:2) | Ethanol : Methanol (50:50 v/v) | [6][9] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [9] |

| Detection | UV at 253 nm | UV at 245 nm | [6][9] |

| Run Time | < 12 minutes | Not specified | [6] |

| Mean Recovery | 92% (for Glibenclamide) | > 99% (for Glibenclamide) | [6][9] |

Synthesis via Biotransformation

Direct chemical synthesis protocols for 4-Hydroxyglibenclamide are not commonly detailed in readily available literature. The most established method for its production is through biotransformation, which mimics the in vivo metabolic pathway. This typically involves the enzymatic hydroxylation of the parent compound, Glibenclamide.

Caption: Metabolic conversion of Glibenclamide to its hydroxylated metabolite.

This protocol describes a generalized workflow for producing 4-Hydroxyglibenclamide using human liver microsomes.

-

Reagents and Materials:

-

Glibenclamide (substrate)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Incubator/shaking water bath set to 37°C

-

-

Procedure:

-

Prepare Substrate Solution: Dissolve Glibenclamide in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH-regenerating system, and the human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes to allow the system to equilibrate.

-

Initiate Reaction: Add a small aliquot of the Glibenclamide stock solution to the pre-warmed incubation mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes). The optimal time may need to be determined empirically.

-

Quench Reaction: Terminate the reaction by adding an excess of ice-cold acetonitrile (e.g., 2-3 volumes). This will precipitate the microsomal proteins.

-

Protein Removal: Centrifuge the quenched mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully collect the supernatant, which now contains the parent Glibenclamide and its metabolites, including 4-Hydroxyglibenclamide. This supernatant is now ready for purification.

-

Purification Protocol

The most effective method for isolating 4-Hydroxyglibenclamide from the biotransformation mixture is preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: General workflow for the purification of 4-Hydroxyglibenclamide via HPLC.

-

Sample Preparation:

-

The supernatant collected from the biotransformation step may be concentrated under a stream of nitrogen if necessary.

-

Reconstitute the residue in the initial mobile phase solvent.

-

Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[10]

-

-

HPLC System and Conditions:

-

System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.

-

Column: A preparative C18 column (e.g., dimensions of 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: Monitor the column effluent using a UV detector set to a wavelength where both Glibenclamide and its metabolite absorb, such as 253 nm or 245 nm.[6][9]

-

Flow Rate: Adjust based on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

-

Gradient Program (Example):

-

0-5 min: 30% B

-

5-25 min: Linear gradient from 30% to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 30% B and equilibrate for the next run. (Note: This gradient is illustrative and must be optimized based on analytical-scale separations.)

-

-

-

Purification Procedure:

-

Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to 4-Hydroxyglibenclamide begins to elute, start collecting the fraction. Stop collection after the peak has fully eluted. The retention time will be slightly later than the more nonpolar parent compound, Glibenclamide.

-

Post-Run Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical HPLC-MS method to confirm the purity and identity of the compound.

-

Solvent Removal: Pool the pure fractions and remove the organic solvent and water using a rotary evaporator or a lyophilizer.

-

Final Product: The resulting purified solid is 4-Hydroxyglibenclamide, which should be stored under appropriate conditions (-20°C, desiccated) to ensure stability.[8]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. 4-HYDROXYGLIBENCLAMIDE CAS#: 23155-04-6 [amp.chemicalbook.com]

- 8. chemodex.com [chemodex.com]

- 9. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

The Biological Activity of 4-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated through the stimulation of insulin secretion from pancreatic β-cells.[1][3][4] However, glibenclamide undergoes extensive hepatic metabolism, giving rise to active metabolites that contribute to its overall pharmacological profile.[1][5] This technical guide provides an in-depth exploration of the biological activity of its major active metabolite, 4-trans-hydroxyglibenclamide (M1). We will delve into its mechanism of action, quantitative pharmacological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Introduction: Metabolism of Glibenclamide

Glibenclamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, with contributions from CYP2C9, CYP2C19, CYP2C8, and CYP3A7.[1][6] This biotransformation results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][5] This document will focus on the biological activity of 4-hydroxyglibenclamide, a significant contributor to the hypoglycemic effect of the parent drug.[5][7]

Mechanism of Action

Similar to its parent compound, 4-hydroxyglibenclamide exerts its effects by interacting with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][7] These channels are complex hetero-octameric structures composed of four inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits.[1][8][9] The SUR1 isoform is predominantly found in pancreatic β-cells.[10]

The binding of 4-hydroxyglibenclamide to the SUR1 subunit of the K-ATP channel leads to its closure.[4][11] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[4]

Quantitative Pharmacological Data

The biological activity of 4-hydroxyglibenclamide has been quantified in various studies, demonstrating its significant contribution to the overall therapeutic effect of glibenclamide.

| Parameter | Value | Species/System | Reference |

| SUR1/Kir6.2 Binding Affinity (IC50) | |||

| High-affinity site | 0.95 nM | Rat brain synaptosomes | [12] |

| Low-affinity site | 100 nM | Rat brain synaptosomes | [12] |

| Hypoglycemic Effect (in vivo) | |||

| Blood Glucose Reduction (AUC 0-5h vs. placebo) | 18.2 ± 3.3% | Healthy human subjects | [7] |

| Pharmacodynamic Parameters (in vivo) | |||

| CEss50 (steady-state serum concentration for 50% maximal effect) | 23 ng/mL | Healthy human subjects | [13] |

| kEO (elimination rate constant from effect site) | 0.178 h⁻¹ | Healthy human subjects | [13] |

| kEO-HL (equilibration half-life for effect site) | 3.9 h | Healthy human subjects | [13] |

| Emax (maximal effect on blood glucose reduction) | 40% | Healthy human subjects | [13] |

Key Signaling Pathways

The primary signaling pathway modulated by 4-hydroxyglibenclamide is the insulin secretion pathway in pancreatic β-cells.

Experimental Protocols

The characterization of 4-hydroxyglibenclamide's biological activity relies on a variety of established experimental techniques.

Radioligand Binding Assay for SUR1 Affinity

This protocol is used to determine the binding affinity of 4-hydroxyglibenclamide to the sulfonylurea receptor 1 (SUR1).

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the SUR1 receptor, such as rat brain synaptosomes.[12]

-

Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled sulfonylurea (e.g., [³H]-glibenclamide) and varying concentrations of the unlabeled competitor, 4-hydroxyglibenclamide.

-

Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

In Vivo Hypoglycemic Effect Assessment

This protocol evaluates the blood glucose-lowering effect of 4-hydroxyglibenclamide in a clinical setting.

References

- 1. ClinPGx [clinpgx.org]

- 2. youtube.com [youtube.com]

- 3. CAS 23155-04-6: 4′-Hydroxyglibenclamide | CymitQuimica [cymitquimica.com]

- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 9. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Choreography: 4-Hydroxyglibenclamide's Mechanism of Action in Pancreatic Beta-Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin secretion from pancreatic beta-cells. However, the in vivo activity of glibenclamide is not solely dictated by the parent compound. It undergoes hepatic metabolism to form active metabolites, with 4-trans-hydroxyglibenclamide being a prominent and pharmacologically active species. Understanding the precise mechanism of action of this major metabolite is crucial for a comprehensive appreciation of glibenclamide's therapeutic window and potential side effects. This technical guide provides an in-depth exploration of the molecular interactions and signaling cascades initiated by 4-hydroxyglibenclamide in pancreatic beta-cells, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of the KATP Channel

The primary molecular target of 4-hydroxyglibenclamide, like its parent compound, is the ATP-sensitive potassium (KATP) channel in the pancreatic beta-cell membrane. These channels are hetero-octameric protein complexes, comprising four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.

Binding Affinity and Potency

4-trans-hydroxyglibenclamide has been shown to be a potent ligand for the SUR1 subunit of the KATP channel. Competitive binding assays have demonstrated its ability to displace radiolabeled glibenclamide from its binding sites on rat brain synaptosomes, which are rich in SUR1/Kir6.2 channels. These studies have revealed that rac-trans-4-hydroxyglibenclamide inhibits glibenclamide binding with high affinity.

| Compound | Binding Site | IC50 (nM) |

| rac-trans-4-hydroxyglibenclamide | High-affinity site | 0.95 |

| rac-trans-4-hydroxyglibenclamide | Low-affinity site | 100 |

Table 1: Inhibitory concentration (IC50) of rac-trans-4-hydroxyglibenclamide for glibenclamide binding to SUR1/Kir6.2 channels in rat brain synaptosomes.[1]

This high-affinity binding translates to a potent inhibition of KATP channel activity, a critical step in initiating the cascade of events leading to insulin secretion.

Signaling Pathway of 4-Hydroxyglibenclamide-Mediated Insulin Secretion

The binding of 4-hydroxyglibenclamide to the SUR1 subunit of the KATP channel triggers a well-defined signaling pathway, culminating in the exocytosis of insulin-containing granules.

-

KATP Channel Closure: 4-Hydroxyglibenclamide binds to the SUR1 subunit, inducing a conformational change that closes the associated Kir6.2 potassium channel pore.

-

Membrane Depolarization: The closure of KATP channels reduces the outward flow of positively charged potassium ions (K+), leading to a buildup of positive charge inside the cell and depolarization of the beta-cell membrane.

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential activates L-type voltage-dependent calcium channels.

-

Calcium Influx: Opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.

-

Insulin Granule Exocytosis: The resulting rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of KATP channel currents in isolated pancreatic beta-cells and the assessment of their inhibition by 4-hydroxyglibenclamide.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas.

-

Cell Dispersion: Islets are dispersed into single cells using enzymatic treatment (e.g., trypsin) and gentle mechanical trituration.

-

Cell Culture: Dispersed cells are plated on glass coverslips and cultured for a short period (1-2 days) to allow for recovery and attachment.

-

Recording Setup: A coverslip with adherent beta-cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological salt solution.

-

Pipette Preparation: Borosilicate glass micropipettes with a tip resistance of 3-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-ohm Seal Formation: The micropipette is brought into close contact with the membrane of a single beta-cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and KATP channel currents are elicited by voltage steps. The inhibitory effect of 4-hydroxyglibenclamide is assessed by perfusing the recording chamber with known concentrations of the compound and measuring the reduction in current amplitude.

Dynamic Insulin Secretion Assay using Islet Perifusion

This method provides a dynamic profile of insulin secretion from intact pancreatic islets in response to various stimuli, including 4-hydroxyglibenclamide.

Methodology:

-

Islet Preparation: Pancreatic islets are isolated and cultured overnight to allow for recovery.

-

Perifusion System Setup: A perifusion system is assembled, consisting of a reservoir for perifusion solutions, a peristaltic pump, a water bath to maintain the temperature at 37°C, perifusion chambers to hold the islets, and a fraction collector.

-

Islet Loading: A group of size-matched islets (typically 50-100) is placed into each perifusion chamber.

-

Equilibration: The islets are perifused with a physiological buffer containing a basal glucose concentration (e.g., 2.8 mM) until a stable baseline of insulin secretion is established.

-

Stimulation: The perifusion solution is switched to one containing the desired concentration(s) of 4-hydroxyglibenclamide, with or without varying glucose concentrations.

-

Fraction Collection: The effluent from the perifusion chambers is collected at regular intervals (e.g., every 1-5 minutes) into a 96-well plate.

-

Insulin Quantification: The insulin concentration in each collected fraction is determined using a sensitive immunoassay, such as an ELISA. The resulting data provide a time-course of insulin secretion in response to the stimulus.

Conclusion

4-Hydroxyglibenclamide, a major active metabolite of glibenclamide, exerts its insulin secretagogue effect through a mechanism parallel to its parent compound. Its high-affinity binding to the SUR1 subunit of the KATP channel leads to channel inhibition, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. The quantitative data on its binding affinity underscore its significant contribution to the overall pharmacological activity of glibenclamide. A thorough understanding of the molecular interactions and signaling pathways of 4-hydroxyglibenclamide is indispensable for the rational design of new and improved sulfonylurea-class drugs with enhanced efficacy and safety profiles. Further detailed comparative studies on the potency and efficacy of 4-hydroxyglibenclamide versus glibenclamide in functional cellular assays will provide a more complete picture of its role in the therapeutic and adverse effects observed with glibenclamide treatment.

References

4-Hydroxyglibenclamide: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyglibenclamide is the major active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus. The parent compound, glibenclamide, exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells. The metabolic conversion to 4-Hydroxyglibenclamide is a critical aspect of its pharmacokinetic profile and overall pharmacological activity. This technical guide provides an in-depth overview of the core physicochemical properties of 4-Hydroxyglibenclamide, offering essential data and methodologies for researchers and professionals in the field of drug development and pharmacology.

Physicochemical Properties

The fundamental physicochemical characteristics of 4-Hydroxyglibenclamide are summarized in the table below. These properties are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for the design and development of analytical methods and potential drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1] |

| Molecular Weight | 510.00 g/mol | [1] |

| Appearance | White to Off-White Crystalline Solid | [2] |

| Melting Point | 180-184 °C | [2][3] |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| Solubility | Slightly soluble in DMSO and Methanol. | [2][3] |

| pKa (Predicted) | 5.08 ± 0.10 | [2] |

| logP (Predicted) | 3.7 | [4] |

Metabolic Pathway of Glibenclamide to 4-Hydroxyglibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form its hydroxylated metabolites. The formation of 4-Hydroxyglibenclamide is a key step in its biotransformation.

Caption: Metabolic pathway of glibenclamide to 4-Hydroxyglibenclamide.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key parameters.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 4-Hydroxyglibenclamide sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 4-Hydroxyglibenclamide to a known volume of the desired solvent (e.g., water, buffer, DMSO, methanol) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 4-Hydroxyglibenclamide using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker or titration vessel

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of 4-Hydroxyglibenclamide in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Titration Setup: Place the sample solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.

-

Titration:

-

If the compound is acidic, titrate with a standardized base (e.g., 0.1 M NaOH).

-

If the compound is basic, titrate with a standardized acid (e.g., 0.1 M HCl).

-

-

Data Collection: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

n-Octanol and water (or a suitable buffer, e.g., pH 7.4)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Add a known amount of 4-Hydroxyglibenclamide to a mixture of the pre-saturated n-octanol and water in a separatory funnel or tube.

-

Equilibration: Shake the mixture for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of 4-Hydroxyglibenclamide in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of a physicochemical property, such as melting point.

References

4-Hydroxyglibenclamide CAS number and chemical structure

This technical guide provides a comprehensive overview of 4-Hydroxyglibenclamide, an active metabolite of the widely-used anti-diabetic drug glibenclamide (also known as glyburide). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical Identity and Structure

4-Hydroxyglibenclamide is the major active metabolite of glibenclamide, formed in the liver primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9.[1][2] Its official CAS number is 23155-00-2 .[1][2][3][4][5]

The chemical structure of 4-Hydroxyglibenclamide is characterized by the addition of a hydroxyl group to the cyclohexyl ring of the parent glibenclamide molecule.

Chemical Name: 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide.[2]

Molecular Formula: C23H28ClN3O6S.[3][5]

Molecular Weight: 510.00 g/mol .[5]

Below is a table summarizing the key chemical identifiers for 4-Hydroxyglibenclamide.

| Identifier | Value |

| CAS Number | 23155-00-2[1][2][3][4][5] |

| Molecular Formula | C23H28ClN3O6S[3][5] |

| Molecular Weight | 510.00 g/mol [5] |

| InChI Key | IUWSGCQEWOOQDN-IYARVYRRSA-N |

| SMILES | COc1ccc(cc1C(=O)NCCc2ccc(cc2)S(=O)(=O)NC(=O)N[C@H]3CC--INVALID-LINK--O)Cl |

Physicochemical and Pharmacological Data

4-Hydroxyglibenclamide is a white to off-white crystalline solid.[3][5] It is slightly soluble in DMSO and methanol.[3][5] The following table summarizes key quantitative data for 4-Hydroxyglibenclamide.

| Parameter | Value | Reference |

| Melting Point | 180-184°C | [3][5] |

| pKa | 5.08 ± 0.10 (Predicted) | [3][5] |

| IC50 (SUR1/Kir6.2 high affinity) | 0.95 nM | [1][2] |

| IC50 (SUR1/Kir6.2 low affinity) | 100 nM | [1][2] |

Mechanism of Action: KATP Channel Inhibition

Similar to its parent compound, 4-Hydroxyglibenclamide exerts its hypoglycemic effect by acting on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).

The binding of 4-Hydroxyglibenclamide to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin.

The following diagram illustrates the signaling pathway of 4-Hydroxyglibenclamide at the pancreatic β-cell.

Experimental Protocols

Biological Synthesis (Metabolism of Glibenclamide)

As 4-Hydroxyglibenclamide is a primary metabolite, its most relevant synthesis in a biological context is through the metabolism of glibenclamide.

Objective: To produce 4-Hydroxyglibenclamide from glibenclamide using a system that mimics hepatic metabolism.

Materials:

-

Glibenclamide

-

Human liver microsomes (or recombinant CYP2C8/CYP2C9 enzymes)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding glibenclamide (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis and purification of 4-Hydroxyglibenclamide.

Quantification of 4-Hydroxyglibenclamide in Plasma by HPLC

Objective: To determine the concentration of 4-Hydroxyglibenclamide in plasma samples.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

-

C18 reverse-phase column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Plasma samples containing 4-Hydroxyglibenclamide.

-

Internal standard (e.g., a structurally similar compound not present in the sample).

-

Protein precipitation and/or liquid-liquid extraction reagents (e.g., acetonitrile, ethyl acetate).

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add a known amount of the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Inject an aliquot into the HPLC system.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient or isocratic elution)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm or MS/MS with appropriate transitions.

-

Injection Volume: 20 µL

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 4-Hydroxyglibenclamide to the internal standard against the concentration of the analyte in spiked plasma standards.

-

Determine the concentration of 4-Hydroxyglibenclamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for the quantification of 4-Hydroxyglibenclamide in a plasma sample.

Conclusion

4-Hydroxyglibenclamide is a pharmacologically active metabolite of glibenclamide that contributes to the overall therapeutic effect of the parent drug. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetics is crucial for the development of new antidiabetic agents and for optimizing the clinical use of glibenclamide. The experimental protocols provided in this guide offer a starting point for researchers investigating this important compound.

References

The Central Role of Cytochrome P450 2C9 in the Bioactivation of Glibenclamide: A Technical Guide to 4-Hydroxyglibenclamide Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolism, primarily the formation of the active metabolite 4-Hydroxyglibenclamide. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 2C9 (CYP2C9) in this critical biotransformation. We will delve into the enzymatic kinetics, the significant impact of genetic variations within the CYP2C9 gene, and detailed experimental protocols for the in vitro characterization of this metabolic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacogenetics.

The Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, with the hydroxylation of the cyclohexyl ring being the principal route of biotransformation. This reaction results in the formation of two main metabolites: 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide. The 4-trans-hydroxy metabolite is the major and pharmacologically active metabolite. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2C9 as the primary catalyst for the formation of 4-Hydroxyglibenclamide.[1] While other isoforms like CYP3A4 may play a minor role, the contribution of CYP2C9 is predominant.

Caption: Metabolic activation of Glibenclamide to 4-Hydroxyglibenclamide by CYP2C9.

Quantitative Analysis of CYP2C9-Mediated 4-Hydroxyglibenclamide Formation

The enzymatic kinetics of CYP2C9 in the formation of 4-Hydroxyglibenclamide are crucial for understanding the rate and extent of glibenclamide metabolism. While specific Vmax values for 4-Hydroxyglibenclamide formation are not consistently reported in the literature, the apparent Michaelis-Menten constant (Km) for glibenclamide metabolism by human liver microsomes has been determined to be in the range of 4 to 12 µM.[2]

Table 1: Kinetic Parameters for Glibenclamide Metabolism

| Parameter | Value | Enzyme Source | Reference |

| Apparent K_m_ | 4 - 12 µM | Human Liver Microsomes | [2] |

| V_max_ | Not consistently reported | - | - |

Table 2: Impact of CYP2C9 Genetic Polymorphisms on Glibenclamide Pharmacokinetics

| Genotype | Effect on Glibenclamide Clearance | Clinical Implication | References |

| CYP2C91/1 (Wild-type) | Normal Clearance | Standard dosing | [3][4][5] |

| CYP2C91/2 | Slightly Reduced Clearance | Increased monitoring may be beneficial | [3][4][6] |

| CYP2C91/3 | Moderately to Markedly Reduced Clearance | Increased risk of hypoglycemia; dose reduction may be required | [3][4][5][6][7] |

| CYP2C92/2 | Reduced Clearance | Increased risk of hypoglycemia; dose reduction likely required | [3][8] |

| CYP2C92/3 | Markedly Reduced Clearance | High risk of hypoglycemia; significant dose reduction or alternative therapy recommended | [3][8] |

| CYP2C93/3 | Markedly Reduced Clearance | High risk of hypoglycemia; significant dose reduction or alternative therapy recommended | [3][8] |

The Influence of CYP2C9 Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased enzyme activity. The most clinically significant variants are CYP2C92 and CYP2C93. Individuals carrying these alleles exhibit reduced metabolism of glibenclamide, leading to higher plasma concentrations and an increased risk of hypoglycemia.[3][6][8] The clearance of glibenclamide can be reduced by up to 50% in heterozygous carriers of the CYP2C9*3 allele and even more significantly in homozygous carriers.[3] This underscores the importance of pharmacogenetic testing in personalizing glibenclamide therapy to mitigate the risk of adverse drug reactions.

Experimental Protocols

In Vitro Metabolism of Glibenclamide using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of glibenclamide to 4-Hydroxyglibenclamide using human liver microsomes (HLM).

Materials:

-

Human Liver Microsomes (pooled)

-

Glibenclamide

-

4-Hydroxyglibenclamide standard

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL), and glibenclamide at various concentrations (e.g., bracketing the expected Km).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, determined from linearity studies).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm or Mass Spectrometry (for higher sensitivity and specificity)

-

Injection Volume: 20 µL

Quantification:

-

Generate a standard curve using known concentrations of 4-Hydroxyglibenclamide.

-

Quantify the amount of 4-Hydroxyglibenclamide formed in the samples by comparing their peak areas to the standard curve.

Caption: A typical experimental workflow for in vitro glibenclamide metabolism studies.

Conclusion

CYP2C9 is the principal enzyme responsible for the metabolic activation of glibenclamide to its active metabolite, 4-Hydroxyglibenclamide. The kinetic parameters of this biotransformation, particularly the influence of genetic polymorphisms in the CYP2C9 gene, have profound implications for the therapeutic efficacy and safety of glibenclamide. A thorough understanding of the role of CYP2C9, facilitated by robust in vitro experimental models, is paramount for the continued safe and effective use of this important antidiabetic agent and for the development of novel therapeutics metabolized through this pathway. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies related to CYP2C9 and glibenclamide metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and on the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. bioivt.com [bioivt.com]

- 8. m.youtube.com [m.youtube.com]

4-Hydroxyglibenclamide as a Sulfonylurea Receptor Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyglibenclamide, an active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide). It details its interaction with the sulfonylurea receptor (SUR), a critical component of the ATP-sensitive potassium (K-ATP) channel. This document consolidates quantitative binding data, presents detailed experimental protocols for studying its effects, and illustrates key signaling pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, ion channel research, and the development of novel therapeutics for metabolic diseases.

Introduction

Sulfonylureas are a class of drugs that have been a cornerstone in the management of type 2 diabetes for decades.[1][2] Their primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[2][3][4] The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][5]

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP2C9, into active metabolites, including 4-trans-hydroxyglibenclamide (M1).[3][6] This metabolite has been shown to possess hypoglycemic effects by stimulating insulin secretion, indicating its own significant pharmacological activity.[7][8][9] Understanding the binding characteristics and functional effects of 4-hydroxyglibenclamide is crucial for a complete comprehension of the therapeutic and potential off-target effects of its parent compound.

Interaction with the Sulfonylurea Receptor (SUR)

The sulfonylurea receptor exists in different isoforms, with SUR1 being predominant in pancreatic β-cells and SUR2A and SUR2B found in cardiac and smooth muscle, respectively.[10] The affinity of sulfonylureas for these different isoforms determines their tissue selectivity and potential cardiovascular side effects.[10]

4-trans-hydroxyglibenclamide has been demonstrated to be a potent inhibitor of glibenclamide binding to rat brain synaptosomes, which are rich in SUR1/Kir6.2 channels.[6] This suggests that the metabolite retains a high affinity for the pancreatic form of the receptor.

Binding Affinity Data

The following table summarizes the quantitative data available for the binding affinity of 4-hydroxyglibenclamide and its parent compound, glibenclamide, to the sulfonylurea receptor.

| Compound | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| rac-trans-4-hydroxy Glyburide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Inhibition of [3H]glibenclamide binding | IC50 (high affinity site) | 0.95 | [6] |

| rac-trans-4-hydroxy Glyburide | Rat Brain Synaptosomes (SUR1/Kir6.2) | Inhibition of [3H]glibenclamide binding | IC50 (low affinity site) | 100 | [6] |

| Glibenclamide | SUR2B(Y1206S) mutant | [3H]glibenclamide binding | K_D | 4 | [11] |

| Glibenclamide | Wild-type SUR2B | [3H]glibenclamide binding | K_D | 22 | [11] |

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Sulfonylureas, including 4-hydroxyglibenclamide, initiate a cascade of events in the pancreatic β-cell to stimulate insulin release. The binding of the ligand to the SUR1 subunit of the K-ATP channel is the critical first step.

Caption: Sulfonylurea binding to SUR1 inhibits the K-ATP channel, leading to insulin secretion.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of 4-hydroxyglibenclamide's properties.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 4-hydroxyglibenclamide to the sulfonylurea receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]glibenclamide).[12][13][14]

Materials:

-

Membrane preparations from cells or tissues expressing the sulfonylurea receptor (e.g., rat brain synaptosomes, HEK-293 cells transfected with SUR subunits).[15][16]

-

Radioligand: [3H]glibenclamide.

-

Unlabeled 4-hydroxyglibenclamide.

-

Unlabeled glibenclamide (for defining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

-

Scintillation cocktail.[16]

-

Glass fiber filters (e.g., GF/C).[16]

-

96-well plates.[16]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer.[16] Determine the protein concentration using a suitable method (e.g., BCA assay).[16]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[17] Plot the specific binding as a function of the 4-hydroxyglibenclamide concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

Caption: Workflow for determining the binding affinity of a compound to a receptor.

Patch-Clamp Electrophysiology

This protocol is used to directly measure the effect of 4-hydroxyglibenclamide on the activity of K-ATP channels in isolated cells.[18][19][20] The inside-out patch configuration is ideal for studying the direct interaction of the compound with the intracellular face of the channel.[21]

Materials:

-

Isolated cells expressing K-ATP channels (e.g., pancreatic β-cells, cardiomyocytes, or transfected cell lines).[18][19]

-

Patch-clamp rig (amplifier, micromanipulator, microscope).[21]

-

Borosilicate glass capillaries for pulling patch pipettes.[22]

-

Pipette solution (intracellular): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.[18]

-

Bath solution (extracellular): e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM CaCl2, pH 7.4 with KOH.[18]

-

4-hydroxyglibenclamide stock solution.

Procedure:

-

Cell Preparation: Isolate and culture cells on coverslips. For pancreatic β-cells, islets can be isolated by collagenase digestion and then dissociated into single cells.[18]

-

Pipette Pulling and Filling: Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ.[22] Fill the pipette with the intracellular solution.[22]

-

Giga-seal Formation: Approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.[20]

-

Inside-Out Configuration: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[21]

-

Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV) and record the single-channel currents.[21]

-

Drug Application: Perfuse the bath with a solution containing 4-hydroxyglibenclamide and observe the effect on channel activity (e.g., a decrease in open probability).

-

Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and single-channel conductance before and after drug application.

Caption: Workflow for measuring the direct effect of a compound on ion channel activity.

Insulin Secretion Assay

This assay quantifies the amount of insulin released from pancreatic islets in response to treatment with 4-hydroxyglibenclamide.[18]

Materials:

-

Isolated pancreatic islets.

-

Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations.[18]

-

4-hydroxyglibenclamide stock solution.

-

Insulin immunoassay kit (e.g., RIA or ELISA).

Procedure:

-

Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) and culture them overnight.[18]

-

Pre-incubation: Pre-incubate groups of islets in KRBB with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[18]

-

Stimulation: Incubate the islets in KRBB containing either a stimulatory glucose concentration (e.g., 16.7 mM) or a low glucose concentration supplemented with different concentrations of 4-hydroxyglibenclamide.[18]

-

Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.[18]

-

Insulin Measurement: Measure the insulin concentration in the collected supernatant using a specific immunoassay.[7][8]

-

Data Analysis: Normalize the amount of insulin secreted to the islet number or DNA/protein content. Compare the insulin secretion in response to 4-hydroxyglibenclamide with basal and glucose-stimulated secretion.

Functional Effects and Clinical Relevance

Studies have shown that 4-hydroxyglibenclamide is not merely an inactive byproduct but contributes to the overall hypoglycemic effect of glibenclamide.[7][8] In a study with healthy human subjects, intravenously administered 4-trans-hydroxy-glibenclamide significantly lowered blood glucose levels and increased serum insulin levels.[7][8][9] The blood glucose reduction was comparable to that of intravenous glibenclamide, highlighting its clinical relevance.[7][8]

Conclusion

4-Hydroxyglibenclamide is a pharmacologically active metabolite of glibenclamide that acts as a potent ligand for the sulfonylurea receptor. Its ability to inhibit K-ATP channels and stimulate insulin secretion contributes significantly to the therapeutic effect of its parent drug. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this compound and its implications for the development of more selective and effective therapies for type 2 diabetes. A thorough understanding of the roles of active metabolites is paramount in drug development to fully characterize the efficacy and safety profile of a therapeutic agent.

References

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Variations in tissue selectivity amongst insulin secretagogues: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. revvity.com [revvity.com]

- 18. benchchem.com [benchchem.com]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. benchchem.com [benchchem.com]

- 22. docs.axolbio.com [docs.axolbio.com]

Pharmacological Profile of Glibenclamide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver into two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][2] These metabolites are not mere inactive byproducts; they possess their own distinct pharmacological profiles that contribute significantly to the overall therapeutic and adverse effects of glibenclamide. This technical guide provides a comprehensive overview of the pharmacological properties of these metabolites, with a focus on their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical implications.

Metabolism of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9.[1][3] In placental tissue, the aromatase enzyme CYP19A1 has also been shown to be involved in its metabolism.[1] The metabolic process results in the formation of two primary hydroxylated metabolites, M1 and M2, which are then eliminated mainly through the kidneys.[4]

Pharmacological Activity and Mechanism of Action

Both M1 and M2 metabolites are pharmacologically active and exert a hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[5][6][7] This action is mediated through two principal signaling pathways:

ATP-Sensitive Potassium (K-ATP) Channel-Dependent Pathway

Similar to the parent compound, the primary mechanism of action for M1 and M2 involves the inhibition of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][8] The K-ATP channel is a complex composed of the sulfonylurea receptor 1 (SUR1) subunit and the inwardly rectifying potassium channel subunit Kir6.2.[8] By binding to the SUR1 subunit, the metabolites induce closure of the K-ATP channel, leading to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[8]

K-ATP Channel-Independent Pathway via CPT-1 Inhibition

Emerging evidence suggests a secondary, K-ATP channel-independent mechanism of action for glibenclamide and potentially its metabolites. This pathway involves the inhibition of carnitine palmitoyltransferase 1 (CPT-1), a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9][10] Inhibition of CPT-1 leads to an accumulation of cytosolic long-chain acyl-CoAs, which are then shunted towards the synthesis of signaling lipids like diacylglycerol (DAG).[11] Elevated DAG levels activate protein kinase C (PKC), which in turn promotes insulin exocytosis.[9][11] This pathway may contribute to the sustained insulin secretion observed with glibenclamide, even after its dissociation from the SUR1 receptor.[10]

Pharmacokinetic Profile

The pharmacokinetic properties of glibenclamide and its metabolites are crucial for understanding their clinical effects, especially in specific patient populations.

| Parameter | Glibenclamide (Gb) | Metabolite M1 | Metabolite M2 | Reference(s) |

| Peak Serum Concentration (Cmax) in Normal Renal Function | 16-57 ng/mL | 24-85 ng/mL | 7-22 ng/mL | [4] |

| Peak Serum Concentration (Cmax) in Impaired Renal Function | Lower than NRF | Higher than NRF | Higher than NRF | [4] |

| Area Under the Curve (AUC) in Normal Renal Function | - | - | - | |

| Area Under the Curve (AUC) in Impaired Renal Function | Lower than NRF | Higher than NRF | - | [4] |

| Elimination Half-life (t1/2) | ~10 hours | - | - | [8] |

| Primary Route of Elimination | Hepatic Metabolism | Renal | Renal | [4] |

NRF: Normal Renal Function

Pharmacodynamic Profile

Pharmacodynamic studies have revealed that the metabolites of glibenclamide are not only active but may also be more potent and have a longer duration of action than the parent drug at lower concentrations.[12][13]

| Parameter | Glibenclamide (Gb) | Metabolite M1 | Metabolite M2 | Reference(s) |

| Steady-state serum concentration for 50% of maximal effect (CEss50) | 108 ng/mL | 23 ng/mL | 37 ng/mL | [12][13] |

| Maximum effect (Emax) - % blood glucose reduction | 56% | 40% | 27% | [12][13] |

| Equilibration half-life for the effect site (kEO-HL) | 0.44 h | 3.9 h | 1.4 h | [12][13] |

| Mean Blood Glucose Reduction (0-5h vs. placebo) | 19.9% (IV), 23.8% (oral) | 18.2% | 12.5% | [6][7] |

Experimental Protocols

A variety of in vitro and in vivo methods are employed to characterize the pharmacological profile of glibenclamide and its metabolites.

In Vitro Assays

-

K-ATP Channel Binding Affinity Assay:

-

Objective: To determine the binding affinity of the compounds to the SUR1 subunit of the K-ATP channel.

-

Methodology: Radioligand binding assays are typically performed using cell membranes prepared from cell lines expressing the recombinant K-ATP channel subunits (e.g., COS-7 cells expressing Kir6.2 and SUR1).[14] Membranes are incubated with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) in the presence of varying concentrations of the unlabeled test compound (glibenclamide or its metabolites). The amount of bound radioactivity is measured, and the data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity.[15][16]

-

-

Insulin Secretion Assay from Isolated Pancreatic Islets:

-

Objective: To measure the ability of the compounds to stimulate insulin secretion.

-

Methodology: Pancreatic islets are isolated from animal models (e.g., rats) or human donors.[3] The islets are then incubated in a buffer solution containing various concentrations of glucose and the test compound. After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[17][18][19]

-

-

Carnitine Palmitoyltransferase 1 (CPT-1) Inhibition Assay:

-

Objective: To assess the inhibitory effect of the compounds on CPT-1 activity.

-

Methodology: CPT-1 activity is measured in isolated mitochondria or tissue homogenates (e.g., from pancreatic islets).[9][11] The assay typically involves incubating the biological sample with a radiolabeled fatty acid substrate (e.g., [3H]palmitoyl-CoA) and L-carnitine in the presence or absence of the test compound. The formation of the radiolabeled product, acylcarnitine, is quantified to determine the rate of CPT-1 activity.[20]

-

In Vivo Studies

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Humans:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of glibenclamide and its metabolites and to correlate their plasma concentrations with the hypoglycemic effect.

-

Methodology: Healthy volunteers or patients with type 2 diabetes receive a single or multiple doses of glibenclamide.[12][21][22][23] Serial blood samples are collected over a specified period, and the plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[2][5][8][24] Blood glucose levels are also monitored at the same time points. The resulting data are then analyzed using PK/PD modeling software to determine key parameters like Cmax, AUC, half-life, CEss50, and Emax.[10]

-

Cardiovascular Safety Profile

The cardiovascular safety of sulfonylureas, particularly glibenclamide, has been a subject of debate. Some studies have associated glibenclamide with an increased risk of cardiovascular mortality compared to other sulfonylureas like gliclazide and glimepiride.[6][25] The proposed mechanism for this increased risk involves the blockade of K-ATP channels in cardiac muscle, which can impair the heart's ability to adapt to ischemic conditions and may lead to arrhythmias.[13][26][27] There is currently a lack of specific data directly comparing the cardiovascular effects of glibenclamide's metabolites to the parent drug. Given that the metabolites retain activity at the K-ATP channel, their potential impact on cardiovascular function warrants further investigation.

Clinical Implications and Conclusion

The active metabolites of glibenclamide, M1 and M2, play a significant role in its overall pharmacological effect. Their hypoglycemic activity, coupled with a potentially higher potency and longer duration of action at low concentrations, contributes to the efficacy of the parent drug. However, the renal elimination of these active metabolites is a critical consideration, as their accumulation in patients with impaired renal function can lead to prolonged and severe hypoglycemia.[4][28]

The cardiovascular safety profile of glibenclamide, and by extension its active metabolites, remains a concern. The blockade of cardiac K-ATP channels may have detrimental effects, particularly in patients with underlying cardiovascular disease.

References

- 1. dovepress.com [dovepress.com]

- 2. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 6. Cardiovascular Safety Profile of Currently Available Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glibenclamide population pharmacokinetic/pharmacodynamic modeling in South African type 2 diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Characterization of low-affinity binding sites for glibenclamide on the Kir6.2 subunit of the beta-cell KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 16. Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 22. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iajps.com [iajps.com]

- 25. Glibenclamide-related excess in total and cardiovascular mortality risks: data from large Ukrainian observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Insulin Secretion Assay Using 4-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction